Cas no 344271-48-3 (Methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate)

Methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate structure
344271-48-3 structure
Product Name:Methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
CAS-nummer:344271-48-3
MF:C25H21Cl2N3O2S2
MW:530.489141225815
CID:5741210
PubChem ID:3827212
Update Time:2023-11-10

Methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
    • 344271-48-3
    • methyl 4-[[5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
    • 7H-474S
    • methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
    • AKOS005097873
    • methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
    • METHYL 4-([(5-([(2,6-DICHLOROBENZYL)SULFANYL]METHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL)BENZENECARBOXYLATE
    • Benzoic acid, 4-[[[5-[[[(2,6-dichlorophenyl)methyl]thio]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester
    • Methyl 4-({[5-({[(2,6-dichlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
    • Inchi: 1S/C25H21Cl2N3O2S2/c1-32-24(31)18-12-10-17(11-13-18)14-34-25-29-28-23(30(25)19-6-3-2-4-7-19)16-33-15-20-21(26)8-5-9-22(20)27/h2-13H,14-16H2,1H3
    • InChI-sleutel: VFIKYYNVGSXNIS-UHFFFAOYSA-N
    • LACHT: ClC1C=CC=C(C=1CSCC1=NN=C(N1C1C=CC=CC=1)SCC1C=CC(C(=O)OC)=CC=1)Cl

Berekende eigenschappen

  • Exacte massa: 529.0452247g/mol
  • Monoisotopische massa: 529.0452247g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 10
  • Complexiteit: 625
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.5
  • Topologisch pooloppervlak: 108Ų
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